molecular formula C7H3BrFNS B2762841 6-Bromo-7-fluoro-1,3-benzothiazole CAS No. 2306278-05-5

6-Bromo-7-fluoro-1,3-benzothiazole

Cat. No.: B2762841
CAS No.: 2306278-05-5
M. Wt: 232.07
InChI Key: KFZIUJDNZGMEMM-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-7-fluoro-1,3-benzothiazole are various enzymes involved in bacterial metabolic pathways . These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.

Mode of Action

This compound interacts with its targets by inhibiting their activity This inhibition disrupts the normal functioning of the bacterial cell, leading to its death

Biochemical Pathways

The affected pathways are those associated with the targeted enzymes. For instance, the inhibition of DNA gyrase disrupts DNA replication, while the inhibition of dihydroorotase affects pyrimidine biosynthesis . The downstream effects of these disruptions include impaired bacterial growth and eventual cell death.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of essential biochemical pathways, leading to impaired bacterial growth and survival . At the cellular level, this can result in morphological changes, loss of membrane integrity, and ultimately, cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with brominated and fluorinated aromatic aldehydes. The reaction is typically carried out in ethanol as a solvent and requires heating at 50°C for about an hour . Another method involves the use of copper(II)-catalyzed reactions where substituted 2-aminothiophenols react with nitriles in the presence of copper acetate, triethylamine, and ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-fluoro-1,3-benzothiazole
  • 4-Bromo-6-fluoro-1,3-benzothiazole
  • 2-Amino-6-bromo-7-fluoro-1,3-benzothiazole

Uniqueness

6-Bromo-7-fluoro-1,3-benzothiazole is unique due to the specific positioning of the bromine and fluorine atoms on the benzothiazole ring.

Properties

IUPAC Name

6-bromo-7-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZIUJDNZGMEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=CS2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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